molecular formula C11H18O3 B3058110 Tert-butyl 3-oxohept-6-enoate CAS No. 87894-21-1

Tert-butyl 3-oxohept-6-enoate

Cat. No. B3058110
CAS RN: 87894-21-1
M. Wt: 198.26 g/mol
InChI Key: VLGMZQAIQUOQSH-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxohept-6-enoate is a chemical compound with the molecular formula C11H18O3 . It is a type of ester, which are commonly used in a variety of chemical reactions due to their reactivity .


Synthesis Analysis

The synthesis of Tert-butyl 3-oxohept-6-enoate can be achieved through enzymatic processes. For instance, a mutant alcohol dehydrogenase from Lactobacillus kefir has been used to efficiently synthesize this compound . The process involves the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH) to (S)-CHOH .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-oxohept-6-enoate consists of 11 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 198.26 .


Chemical Reactions Analysis

Tert-butyl 3-oxohept-6-enoate can participate in various chemical reactions. For instance, it can undergo enzymatic asymmetric reduction to form (S)-CHOH . This reaction is catalyzed by a mutant alcohol dehydrogenase from Lactobacillus kefir .

Scientific Research Applications

Synthesis of Fluoroalkyl-Substituted Compounds

Tert-butyl 3-oxohept-6-enoate is utilized in the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids. This process involves acylation and subsequent reactions with alkyl hydrazines, leading to the production of these fluorinated compounds on a multigram scale (Iminov et al., 2015).

Asymmetric Synthesis

This compound is integral in the asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters. This method results in the creation of enantioenriched tert-butyl 3,3-diarylpropanoates, which are valuable building blocks in various synthetic applications (Paquin et al., 2005).

Preparation of Enamino Esters

In research, tert-butyl 3-oxohept-6-enoate is used to prepare mono-, di-, and trisubstituted tert-butyl 5-amino-4-alkenoates and tert-butyl 5-oxoalkanoates. These are achieved via conjugate addition of β-lithiated enamines to enoates, offering a novel route to these substances (Duhamel et al., 1991).

Synthesis of tert-Butanesulfinamides

This compound plays a role in the catalytic asymmetric oxidation of tert-butyl disulfide, leading to the synthesis of tert-butanesulfinamides and other related compounds. This process is significant for producing chiral tert-butanesulfinyl compounds (Cogan et al., 1998).

Dihydroxylation of Acyclic Allylic Amines

Tert-butyl 3-oxohept-6-enoate is also used in the aminohydroxylation and subsequent dihydroxylation of acyclic allylic amines. This process is vital for the asymmetric synthesis of complex sugar derivatives, demonstrating its versatility in synthetic organic chemistry (Csatayová et al., 2011).

Preparation of Cyclopent-1-enecarboxylates

The compound is instrumental in the preparation of cyclopent-1-enecarboxylates via an intramolecular Horner–Wadsworth–Emmons reaction. This method represents an efficient approach for synthesizing these important chemical structures (Krawczyk & Albrecht, 2009).

Synthesis of 4H-Chromene-2-carboxylic Acid

In the field of marine drug synthesis, tert-butyl 3-oxohept-6-enoate is used for synthesizing 4H-chromene-2-carboxylic acid derivatives. This process involves condensation reactions and is crucial for the structural-activity relationship studies of antitumor antibiotics (Li et al., 2013).

Synthesis of β-Amino Acid Derivatives

This compound is essential in synthesizing unsaturated β-amino acid derivatives. It involves conjugate addition and deprotection procedures, demonstrating its importance in the production of structurally diverse amino acids (Davies et al., 1997).

Liquid- and Solid-Phase Synthesis of Quinoxalines

Tert-butyl 3-oxohept-6-enoate is employed in both liquid- and solid-phase syntheses of quinoxalines. This versatility highlights its role in facilitating diverse synthetic methodologies (Attanasi et al., 2001).

Asymmetric Synthesis of β-Pyridyl-β-Amino Acid Derivatives

The compound is critical in the asymmetric synthesis of β-pyridyl-β-amino acid derivatives. It is used in conjugate addition reactions, showcasing its utility in synthesizing complex organic molecules (Bull et al., 2002).

Synthesis of 3-Fluorofuran-2(5H)-ones

In the synthesis of 3-fluorofuran-2(5H)-ones, tert-butyl 3-oxohept-6-enoate is used for Z/E photoisomerisation and cyclisation of fluoroalk-2-enoates. This synthesis process highlights its application in creating fluorinated organic compounds (Pomeisl et al., 2007).

Free Radical Additions to Unsaturated Peroxy Compounds

The compound is involved in free radical additions to unsaturated peroxy compounds, leading to the synthesis of oxygenated heterocycles. This illustrates its role in creating complex cyclic structures (Maillard et al., 1985).

Synthesis of Cryptophycin-24

Tert-butyl 3-oxohept-6-enoate is used in the total synthesis of cryptophycin-24, a component of cryptophycins. This highlights its application in the synthesis of bioactive molecules with potential pharmaceutical applications (Eggen et al., 2000).

Zinc- and Samarium-Promoted Substitution Reactions

This compound is used in zinc- and samarium-promoted substitution reactions, demonstrating its utility in facilitating diverse chemical transformations (Valiullina et al., 2018).

Cycloaddition Reactions with Nitrile Oxides

Tert-butyl 3-oxohept-6-enoate is involved in cycloaddition reactions with nitrile oxides, forming isoxazoles and isoxazolines. This process showcases its role in synthesizing nitrogen-containing heterocycles (Ruano et al., 1999).

Mechanism of Action

The mechanism of action for the reactions involving Tert-butyl 3-oxohept-6-enoate is primarily through enzymatic catalysis. The alcohol dehydrogenase enzyme from Lactobacillus kefir facilitates the reduction of the compound .

Future Directions

The future directions for research on Tert-butyl 3-oxohept-6-enoate could involve exploring its potential applications in the synthesis of other compounds. For instance, it could be used as a starting material in the synthesis of dipeptides . Additionally, its role in the synthesis of cholesterol-lowering drugs like atorvastatin and rosuvastatin could be further explored .

properties

IUPAC Name

tert-butyl 3-oxohept-6-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-5-6-7-9(12)8-10(13)14-11(2,3)4/h5H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGMZQAIQUOQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444694
Record name 6-Heptenoic acid, 3-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-oxohept-6-enoate

CAS RN

87894-21-1
Record name 6-Heptenoic acid, 3-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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